

Ac-PAL-AMC: A Technical Guide for Measuring Immunoproteasome β 1i Activity

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Compound of Interest

Compound Name: Ac-PAL-AMC

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Introduction

The immunoproteasome is a specialized form of the proteasome that plays a crucial role in the adaptive immune response by processing antigens for presentation on MHC class I molecules. Its distinct catalytic subunits, including β 1i (also known as LMP2), represent attractive targets for therapeutic intervention in various diseases, including cancer and autoimmune disorders.

Ac-PAL-AMC (Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin) is a fluorogenic peptide substrate specifically designed to measure the caspase-like activity of the immunoproteasome's β 1i subunit.^{[1][2][3]} This technical guide provides an in-depth overview of the use of **Ac-PAL-AMC** for the accurate and sensitive quantification of β 1i activity, complete with experimental protocols, data presentation, and workflow visualizations.

Core Principles

The assay is based on the enzymatic cleavage of the peptide bond C-terminal to Leucine in the **Ac-PAL-AMC** sequence by the β 1i subunit. This cleavage releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be detected by measuring the increase in fluorescence intensity over time.^{[1][2]} The rate of AMC release is directly proportional to the β 1i enzymatic activity. **Ac-PAL-AMC** exhibits high selectivity for the immunoproteasome over the constitutive proteasome, making it a valuable tool for specifically probing immunoproteasome function.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of **Ac-PAL-AMC** for measuring β 1i activity.

Table 1: Substrate Properties and Assay Conditions

Parameter	Value	Source
Full Name	Acetyl-Prolyl-Alanyl-Leucyl-7-amino-4-methylcoumarin	
Abbreviation	Ac-PAL-AMC	
Target Enzyme	Immunoproteasome β 1i (LMP2) subunit	
Activity Measured	Caspase-like	
Recommended Working Concentration	12.5 - 200 μ M	
Excitation Wavelength	345 - 360 nm	
Emission Wavelength	445 - 460 nm	
Stock Solution Solvent	DMSO	N/A

Note: Specific kinetic parameters such as K_m and V_{max} for the hydrolysis of **Ac-PAL-AMC** by β 1i are not readily available in the reviewed literature.

Table 2: Inhibitor Potency against β 1i using **Ac-PAL-AMC** or related assays

Inhibitor	IC50 (nM)	Assay Type	Source
UK-101	104	Biochemical assay with purified immunoproteasome	
KZR-504	N/A	Identified using Ac-PAL-AMC screen; specific biochemical IC50 not reported.	

Experimental Protocols

This section provides a detailed methodology for measuring immunoproteasome β 1i activity using **Ac-PAL-AMC** with either purified immunoproteasome or cell lysates.

Protocol 1: Assay with Purified Immunoproteasome

This protocol is suitable for detailed kinetic studies and inhibitor screening using a purified enzyme source.

Materials:

- Purified 20S immunoproteasome
- **Ac-PAL-AMC**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT
- Activation Solution: 0.035% (w/v) SDS in Assay Buffer
- DMSO
- Black, flat-bottom 96-well microplate
- Fluorescence plate reader

Procedure:

- Prepare **Ac-PAL-AMC** Stock Solution: Dissolve **Ac-PAL-AMC** in DMSO to create a 10 mM stock solution. Store at -20°C.
- Prepare Working Solutions:
 - Dilute the purified 20S immunoproteasome to a working concentration (e.g., 5 nM) in Assay Buffer.
 - Dilute the **Ac-PAL-AMC** stock solution in Assay Buffer to the desired final concentration (e.g., 50 µM). Prepare a serial dilution for kinetic studies.
- Enzyme Activation: For some commercial preparations of 20S proteasome, a brief pre-incubation with a low concentration of SDS is required for activation. Mix equal volumes of the diluted immunoproteasome and the Activation Solution and incubate for 15 minutes at 37°C.
- Assay Setup:
 - Add 50 µL of the activated immunoproteasome solution to each well of the 96-well plate.
 - Include control wells:
 - No-enzyme control: 50 µL of Assay Buffer.
 - Inhibitor control: 50 µL of pre-incubated immunoproteasome with a known β1i inhibitor (e.g., UK-101).
- Initiate Reaction: Add 50 µL of the **Ac-PAL-AMC** working solution to each well to initiate the enzymatic reaction.
- Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) with excitation at ~355 nm and emission at ~460 nm.
- Data Analysis:
 - Subtract the background fluorescence (no-enzyme control) from all readings.

- Determine the initial reaction velocity (V0) from the linear portion of the fluorescence versus time plot.
- For inhibitor studies, plot V0 against the inhibitor concentration to calculate the IC50 value.

Protocol 2: Assay with Cell Lysates

This protocol is designed for measuring β 1i activity in a more physiological context, using extracts from cells or tissues.

Materials:

- Cells or tissues of interest
- Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease inhibitors (proteasome inhibitors should be excluded).
- **Ac-PAL-AMC**
- Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT
- DMSO
- Black, flat-bottom 96-well microplate
- Fluorescence plate reader
- Protein quantification assay (e.g., Bradford or BCA)

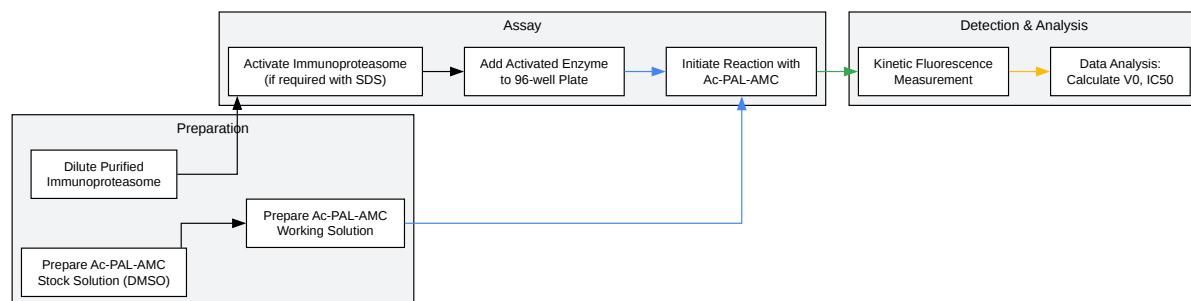
Procedure:

- Prepare Cell Lysate:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse the cells in Lysis Buffer on ice for 30 minutes.
 - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- Collect the supernatant and determine the protein concentration.
- Prepare Working Solutions:
 - Dilute the **Ac-PAL-AMC** stock solution (10 mM in DMSO) in Assay Buffer to the desired final concentration (e.g., 50 µM).
- Assay Setup:
 - Add a consistent amount of total protein from the cell lysate (e.g., 20-50 µg) to each well of the 96-well plate. Adjust the volume with Assay Buffer to 50 µL.
 - Include control wells:
 - No-lysate control: 50 µL of Assay Buffer.
 - Inhibitor control: 50 µL of cell lysate pre-incubated with a β1i inhibitor.
- Initiate Reaction: Add 50 µL of the **Ac-PAL-AMC** working solution to each well.
- Fluorescence Measurement: Follow step 6 from Protocol 1.
- Data Analysis:
 - Subtract the background fluorescence (no-lysate control) from all readings.
 - Calculate the rate of AMC production and normalize it to the amount of protein in the lysate to determine the specific activity (e.g., RFU/min/µg protein).

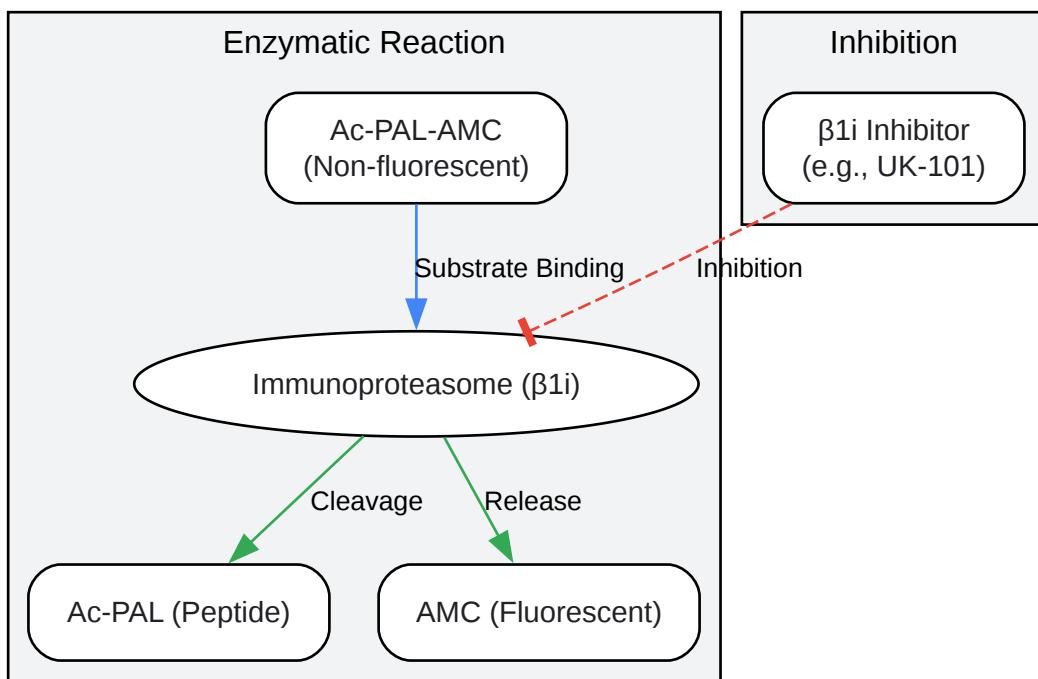
Mandatory Visualizations

The following diagrams illustrate the key workflows and principles described in this guide.



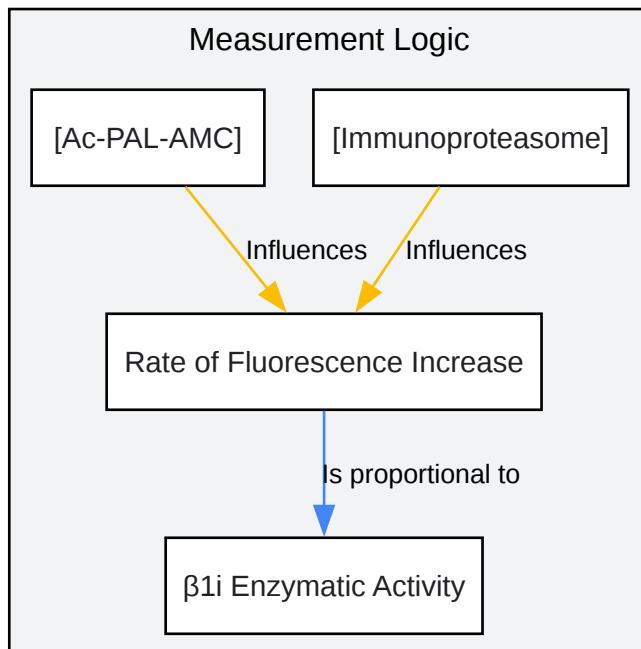
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Caption: Workflow for β1i activity assay with purified immunoproteasome.



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Caption: Principle of **Ac-PAL-AMC** cleavage and inhibition.



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Caption: Logical relationship of measured signal to enzyme activity.

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